1,8-Bis(trimethylstannyl)naphthalene

Beschreibung

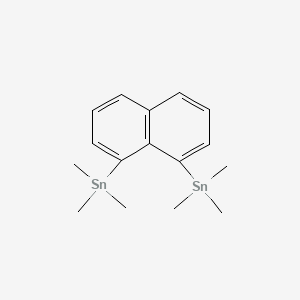

1,8-Bis(trimethylstannyl)naphthalene is an organotin compound featuring two trimethylstannyl (SnMe₃) groups attached to the peri-positions (1,8-sites) of a naphthalene ring. Its synthesis involves a salt metathesis reaction between 1,8-dilithionaphthalene and trimethyltin chloride (Me₃SnCl), though the high cost of Me₃SnCl has prompted the development of cheaper alternatives like 1,8-bis(tributylstannyl)naphthalene . The peri-substitution imposes significant steric strain due to repulsion between the bulky SnMe₃ groups, leading to distortion of the aromatic ring system, including buckling or out-of-plane deflection . This strain is partially relieved through labile Sn–C bonds, enabling its use in transmetallation reactions with Lewis acids (e.g., BCl₃, GaCl₃, InCl₃) to synthesize heterocyclic or heteronuclear compounds .

Eigenschaften

CAS-Nummer |

65197-01-5 |

|---|---|

Molekularformel |

C16H24Sn2 |

Molekulargewicht |

453.8 g/mol |

IUPAC-Name |

trimethyl-(8-trimethylstannylnaphthalen-1-yl)stannane |

InChI |

InChI=1S/C10H6.6CH3.2Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;;;;;/h1-5,7H;6*1H3;; |

InChI-Schlüssel |

CJTLIMGMRVDNHW-UHFFFAOYSA-N |

Kanonische SMILES |

C[Sn](C)(C)C1=CC=CC2=C1C(=CC=C2)[Sn](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Salt Metathesis Reaction from 1,8-Dilithionaphthalene and Trimethyltin Chloride

The most commonly reported and reliable method for preparing this compound involves a salt metathesis reaction between 1,8-dilithionaphthalene and trimethyltin chloride. This method was originally described in the literature as early as 1977 and has been used in various studies since then.

- 1,8-Dilithionaphthalene is prepared by lithiation of naphthalene derivatives using strong bases such as butyllithium, often in the presence of chelating agents like tetramethylethylenediamine (TMEDA).

- A solution of trimethyltin chloride in anhydrous ether or a coordinating solvent such as tetraglyme is added dropwise to the 1,8-dilithionaphthalene solution at low temperature (e.g., -20°C).

- The reaction mixture is stirred for several hours, allowing the salt metathesis to proceed, resulting in the formation of this compound.

- Workup involves aqueous extraction, drying, and purification by distillation or chromatography.

- The yield of this compound via this method is typically moderate to good, around 40-50%.

- The preparation of trimethyltin chloride is noted to be tedious and costly, which can limit the scalability of this method.

- The reaction is typically conducted under inert atmosphere to avoid oxidation or hydrolysis of organolithium and organotin intermediates.

$$

\text{1,8-dilithionaphthalene} + 2 \text{Me}_3\text{SnCl} \rightarrow \text{this compound} + 2 \text{LiCl}

$$

Experimental Details and Research Findings

Typical Experimental Procedure for Salt Metathesis Synthesis

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Preparation of 1,8-dilithionaphthalene | Lithiation of naphthalene with n-butyllithium in ether, presence of TMEDA, low temperature (-78°C to -20°C) | Established method from van Soolingen et al. (1995) |

| Addition of trimethyltin chloride | Dropwise addition of Me3SnCl solution in ether at -20°C | Stirring continued overnight at room temperature |

| Workup | Extraction with water, drying over magnesium sulfate, removal of solvent | Purification by Kugelrohr distillation at ~300°C under vacuum |

| Yield | Approximately 40-50% | Product is a yellow oil, air stable |

Characterization

- The product is characterized by multinuclear nuclear magnetic resonance spectroscopy (NMR), particularly $$^{119}$$Sn NMR showing characteristic chemical shifts.

- Single crystal X-ray crystallography has been used in related compounds to confirm structure, though specific crystallographic data for this compound is limited.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Salt Metathesis | 1,8-Dilithionaphthalene | Trimethyltin chloride | Ether, -20°C to RT, inert atmosphere | 40-50 | Most common method; costly Me3SnCl |

| Nucleophilic Aromatic Substitution (SRN1) | Aromatic dihalides | Me3SnNa | Liquid ammonia, photostimulated | 27-73 (varies) | Rarely applied to naphthalene |

| Sonochemical Barbier Reaction | Aryl bromides | Bis(tri-n-butyltin) oxide, Mg | THF, ultrasonic bath, Ar atmosphere | Up to 83 (aryltributylstannanes) | Not directly reported for this compound |

| Transmetalation (for derivatives) | This compound | InCl3, SnCl4, BCl3 | Various solvents, low temperature | 65-75 (derivatives) | Used for further functionalization |

Analyse Chemischer Reaktionen

Transmetalation with Boron Trichloride (BCl₃)

Reaction with excess BCl₃ at –78°C produces 1-(chlorodimethylstannyl)-8-(dichloroboryl)naphthalene , a heteronuclear Lewis acid . Warming to 0°C completes the transmetalation, retaining both stannyl and boryl groups at peri-positions.

| Reaction Stage | Conditions | Product |

|---|---|---|

| Initial Transmetalation | –78°C, BCl₃ excess | 1-(ClMe₂Sn)-8-(BCl₂)-naphthalene (Compound 2 ) |

| Chloride-Methyl Exchange | Elevated temperature | 1-(Cl₂MeSn)-8-(ClMeB)-naphthalene (Compound 3 ) |

| Hydrolysis | Trace H₂O | 1-(Cl₂MeSn)-8-(HOMeB)-naphthalene (Compound 4 , borinic acid derivative) |

Key Observations :

-

Compound 3 adopts a trigonal planar boron center and a pentacoordinated tin center ([4+1] geometry) .

-

X-ray crystallography confirms steric crowding in Compound 3 , with Sn–C bond lengths of 2.13–2.16 Å and B–Cl bonds at 1.84 Å .

Stability and Byproduct Formation

During reactions, hexa-n-butyldistannane (6) often forms as a byproduct, complicating purification . Silica gel doped with KF is used to mitigate this issue.

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| Hexa-n-butyldistannane (6) | Radical recombination or over-reduction | Chromatography with KF-doped silica gel |

Mechanistic Insights

Radical intermediates play a role in side reactions. For example, hydrogen abstraction from THF solvent by aromatic σ-radicals generates reduction products like phenyltri-n-butyltin .

Radical Pathway :

-

Electron transfer forms radical anion intermediate.

-

Fragmentation releases bromide and generates σ-radical.

-

Hydrogen abstraction yields reduced organotin compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1,8-Bis(trimethylstannyl)naphthalene can be synthesized through salt metathesis reactions involving 1,8-dilithionaphthalene and trimethyltin chloride. This method yields the compound in a straightforward manner, allowing for further transformations to generate more complex structures . The compound exhibits unique reactivity patterns due to the presence of tin moieties, making it suitable for various coupling reactions.

Applications in Organic Synthesis

1. Coupling Reactions

this compound serves as an effective coupling partner in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of new aryl-aryl bonds, showcasing behavior typical of arylboronic acids and their derivatives .

2. Transmetallation

The compound can undergo transmetallation reactions to yield other functionalized naphthalene derivatives. For instance, it has been used to synthesize 7,7,14,14-tetrachlorodinaphtho[1,8-bc:1',8'-fg][1,5]distannocine through reaction with tin tetrachloride .

3. Formation of Lewis Acidic Hosts

The compound's ability to form bidentate Lewis acidic complexes makes it valuable in supramolecular chemistry. These complexes can host neutral and anionic guests, expanding its utility in material design .

Case Study 1: Synthesis of Functionalized Naphthalenes

A study demonstrated the use of this compound as a precursor for synthesizing various functionalized naphthalenes via cross-coupling reactions. The resulting compounds exhibited enhanced electronic properties suitable for organic electronic applications.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 7,7-Tetramethyl-14-naphthyl | 75% | Reaction with SnCl4 |

| 1-(Chlorodimethylstannyl)-8-(dichloroboryl)naphthalene | 60% | Borylation reaction |

Case Study 2: Antifungal Activity

Research indicated that derivatives synthesized from this compound exhibited antifungal properties against various Candida species. The minimal inhibitory concentration values were promising, suggesting potential therapeutic applications.

| Derivative | MIC (mg/L) | Target Strain |

|---|---|---|

| Compound A | 0.78 | C. albicans |

| Compound B | 12.5 | C. tropicalis |

Material Science Applications

In materials science, this compound is explored for its potential use in organic photovoltaics and light-emitting diodes (LEDs). Its ability to form stable thin films contributes to the development of efficient optoelectronic devices.

Wirkmechanismus

The mechanism by which 1,8-Bis(trimethylstannyl)naphthalene exerts its effects involves the interaction of the trimethylstannyl groups with other chemical species. These interactions can lead to the formation of new bonds and the generation of complex organometallic structures. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Group 14 Derivatives (Si, Ge, Pb)

- 1,8-Bis(trimethylsilyl)naphthalene : Unlike its Sn analog, the Si–C bonds are less labile, reducing reactivity in transmetallation. However, steric strain persists, as shown by Seyferth and Vick (1977), with comparable naphthalene distortion . The SiMe₃ groups exhibit weaker Lewis acidity, limiting applications in coordination chemistry .

- 1,8-Bis(tributylstannyl)naphthalene: A cost-effective alternative to the trimethyl derivative, this compound retains transmetallation utility (e.g., forming tetrachlorodinaphthodistannocine with SnCl₄) but exhibits lower volatility due to longer alkyl chains .

Transmetallation Products (Ga, In, B)

- Trigallacycle (Ga) and Diindacyle (In) : Transmetallation of 1,8-Bis(trimethylstannyl)naphthalene with GaCl₃ or InCl₃ yields tricyclic Ga/In-containing heterocycles (e.g., II–V in Scheme 1 of ). These compounds exhibit enhanced Lewis acidity compared to the Sn precursor, enabling applications in catalysis .

- BCl₃ Adduct : Reaction with BCl₃ produces a bifunctional Lewis acid with a naphthalene backbone, demonstrating synergistic anion-binding properties in fluorophore displacement assays .

Other 1,8-Disubstituted Naphthalenes

- 1,8-Naphthylenebis(dimethylarsine) : The AsMe₂ analog lacks labile bonds, making it less reactive in transmetallation but effective as a chelating ligand for transition metals .

- 1,8-Bis(diphenylphosphino)naphthalene (dppn): A phosphine ligand with a rigid naphthalene spacer, used in Pd/Pt complexes for catalytic applications. Unlike Sn derivatives, dppn emphasizes π-backbonding over Lewis acid behavior .

- Proton Sponges (e.g., DMAN): 1,8-Bis(dimethylamino)naphthalene exhibits extreme basicity (pKₐ ~12.1) due to intramolecular hydrogen bonding. While structurally similar, its electronic properties contrast sharply with Sn/As analogs .

Structural and Reactivity Differences

Biologische Aktivität

1,8-Bis(trimethylstannyl)naphthalene is an organotin compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a salt metathesis reaction. For example, 1,8-dilithionaphthalene can react with trimethyltin chloride to yield the desired compound in moderate yields. The reaction is outlined as follows:

This synthetic route is significant as it allows for the introduction of tin into organic frameworks, enabling further functionalization and exploration of biological properties .

Biological Activity

The biological activity of this compound is primarily associated with its interactions at the molecular level. Research indicates that this compound can act as a Lewis acid through transmetalation reactions with various halides and boron compounds. Such interactions have implications for its role in biological systems.

Antimicrobial Properties

Studies have shown that organotin compounds exhibit antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic processes .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in cancer cell lines. Results indicate that the compound exhibits selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents .

Case Studies

- Antimicrobial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth at low concentrations. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that this compound induces apoptosis through caspase activation pathways. These findings suggest a mechanism where the compound triggers programmed cell death in malignant cells .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,8-Bis(trimethylstannyl)naphthalene, and how can experimental parameters be optimized for purity?

Answer:

this compound is synthesized via transmetalation reactions. A validated approach involves reacting 1,8-dilithionaphthalene with trimethyltin chloride (MeSnCl) in anhydrous tetrahydrofuran (THF) under inert conditions (e.g., Schlenk line or glovebox) . Key parameters include:

- Temperature : Maintain reaction at −78°C to prevent side reactions.

- Solvent purity : Use rigorously dried THF to avoid hydrolysis of organometallic intermediates.

- Stoichiometry : Ensure a 2:1 molar ratio of MeSnCl to dilithionaphthalene.

Purification via vacuum sublimation or recrystallization from hexane enhances yield (>85%) and minimizes residual tin byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR spectroscopy :

- X-ray crystallography : Resolves steric constraints imposed by the 1,8-substitution pattern and confirms Sn–C bond lengths (~2.15 Å) .

Advanced: How does this compound facilitate the synthesis of heteronuclear Lewis acids, and what mechanistic insights govern its reactivity?

Answer:

The compound acts as a transmetalation agent, transferring trimethylstannyl groups to electrophilic metal centers (e.g., InCl or BCl) to form bifunctional Lewis acids like [InCl(MeSn)(naphthalene)] . Mechanistic studies suggest:

- Stepwise ligand transfer : Sequential displacement of Sn–C bonds by metal halides, driven by the steric relief of the naphthalene backbone.

- Solvent effects : Polar aprotic solvents (e.g., CHCl) stabilize ionic intermediates, accelerating transmetalation.

Computational DFT studies reveal that the electron-deficient naphthalene core lowers the activation energy for Sn–M bond formation .

Advanced: How can researchers mitigate bias in experimental designs evaluating the catalytic activity of derivatives of this compound?

Answer:

Adopt risk-of-bias frameworks from toxicological studies (Table C-6/C-7 in ):

- Randomization : Assign catalytic trials to blinded groups to avoid selection bias.

- Outcome reporting : Pre-register all catalytic metrics (e.g., turnover frequency, selectivity) to prevent attrition bias.

- Control experiments : Use inert analogs (e.g., 1,8-bis(trimethylsilyl)naphthalene) to isolate steric/electronic contributions .

Data Contradiction: How should discrepancies in reported Lewis acidity of this compound-derived complexes be resolved?

Answer:

Discrepancies arise from varying measurement techniques (e.g., Gutmann–Beckett vs. NMR titration). To reconcile results:

- Standardize conditions : Use acetonitrile as a universal solvent for comparative studies.

- Computational validation : Calculate Lewis acidity via natural bond orbital (NBO) analysis or electrostatic potential maps .

- Collaborative replication : Cross-validate data across independent labs using identical synthetic protocols .

Advanced: What strategies enhance the stability of this compound in air-sensitive applications?

Answer:

- Storage : Store under argon at −20°C in amber vials to prevent Sn–C bond oxidation.

- Handling : Use syringe techniques for liquid transfers; avoid prolonged exposure to moisture.

- Derivatization : Convert to air-stable adducts (e.g., with CO or Lewis bases like PMDTA) for temporary stabilization .

Methodological: How can researchers employ kinetic studies to probe the nucleophilic reactivity of this compound?

Answer:

- Competition experiments : Compare reaction rates with substrates of known nucleophilicity (e.g., Grignard reagents).

- Activation parameters : Use Eyring plots derived from variable-temperature -NMR to determine Δ and Δ .

- Isotopic labeling : Introduce or isotopes to track bond cleavage/formation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.